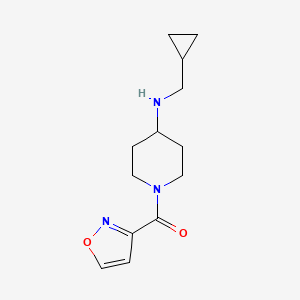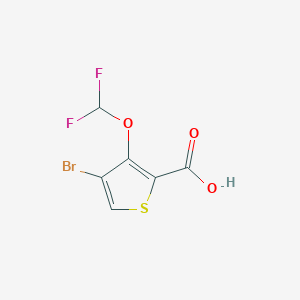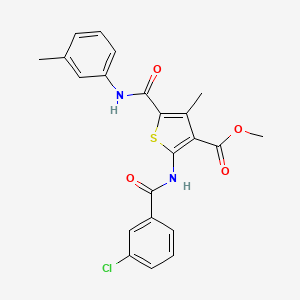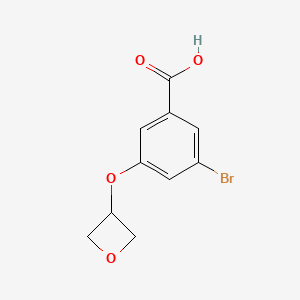
(2r)-5-(Benzyloxycarbonylamino)-2-amino-pentan-1-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le chlorhydrate de (2r)-5-(benzyloxycarbonylamino)-2-amino-pentan-1-ol est un composé chimique qui a suscité un intérêt dans divers domaines de la recherche scientifique. Ce composé se caractérise par sa structure unique, qui comprend à la fois des groupes amino et benzyloxycarbonylamino, ce qui en fait une molécule polyvalente pour diverses réactions chimiques et applications.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du chlorhydrate de (2r)-5-(benzyloxycarbonylamino)-2-amino-pentan-1-ol implique généralement plusieurs étapes, à partir de matières premières facilement disponibles. Une méthode courante consiste à protéger le groupe amino à l'aide d'un groupe benzyloxycarbonyle (Cbz), suivie de l'introduction de la portion amino-pentan-1-ol. L'étape finale implique généralement la formation du sel chlorhydrate pour améliorer la stabilité et la solubilité du composé.
Méthodes de production industrielle
Dans un environnement industriel, la production de chlorhydrate de (2r)-5-(benzyloxycarbonylamino)-2-amino-pentan-1-ol peut impliquer l'utilisation de systèmes de micro-réacteurs à écoulement. Ces systèmes offrent des avantages tels qu'une meilleure efficacité, une évolutivité et une durabilité par rapport aux procédés discontinus traditionnels .
Analyse Des Réactions Chimiques
Types de réactions
Le chlorhydrate de (2r)-5-(benzyloxycarbonylamino)-2-amino-pentan-1-ol peut subir divers types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les dérivés oxo correspondants.
Réduction : Les réactions de réduction peuvent conduire à la formation de dérivés aminés.
Substitution : Le groupe benzyloxycarbonyle peut être substitué par d'autres groupes protecteurs ou groupes fonctionnels.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium (KMnO4) pour l'oxydation, des agents réducteurs comme l'hydrure de lithium et d'aluminium (LiAlH4) pour la réduction, et divers nucléophiles pour les réactions de substitution. Les conditions de réaction impliquent généralement des températures et des pH contrôlés pour garantir la formation du produit souhaité.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés oxo, tandis que la réduction peut produire des dérivés aminés. Les réactions de substitution peuvent entraîner une variété de composés fonctionnalisés.
Applications de la recherche scientifique
Le chlorhydrate de (2r)-5-(benzyloxycarbonylamino)-2-amino-pentan-1-ol a une large gamme d'applications dans la recherche scientifique, notamment :
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules organiques complexes.
Biologie : Employé dans l'étude des mécanismes enzymatiques et des interactions protéiques.
Médecine : Investigé pour ses propriétés thérapeutiques potentielles, y compris son rôle de précurseur pour le développement de médicaments.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action du chlorhydrate de (2r)-5-(benzyloxycarbonylamino)-2-amino-pentan-1-ol implique son interaction avec des cibles moléculaires spécifiques. Le composé peut agir comme un substrat pour les enzymes, conduisant à la formation d'intermédiaires actifs qui participent à diverses voies biochimiques. Le groupe benzyloxycarbonyle peut également jouer un rôle dans la protection du groupe amino pendant les réactions chimiques, assurant une réactivité sélective .
Applications De Recherche Scientifique
(2r)-5-(Benzyloxycarbonylamino)-2-amino-pentan-1-ol hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2r)-5-(Benzyloxycarbonylamino)-2-amino-pentan-1-ol hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of active intermediates that participate in various biochemical pathways. The benzyloxycarbonyl group can also play a role in protecting the amino group during chemical reactions, ensuring selective reactivity .
Comparaison Avec Des Composés Similaires
Composés similaires
- Chlorhydrate de (2r)-4-(benzyloxycarbonylamino)-2-amino-butan-1-ol
- Chlorhydrate de (2r)-5-(benzyloxycarbonylamino)-2-amino-hexan-1-ol
- Sulfate de (2r)-5-(benzyloxycarbonylamino)-2-amino-pentan-1-ol
Unicité
Ce qui distingue le chlorhydrate de (2r)-5-(benzyloxycarbonylamino)-2-amino-pentan-1-ol des composés similaires est sa longueur de chaîne spécifique et la présence de groupes amino et benzyloxycarbonylamino. Cette combinaison unique permet une large gamme de réactions chimiques et d'applications, ce qui en fait un composé précieux dans divers domaines de la recherche .
Propriétés
Formule moléculaire |
C13H21ClN2O3 |
|---|---|
Poids moléculaire |
288.77 g/mol |
Nom IUPAC |
benzyl N-[(4R)-4-amino-5-hydroxypentyl]carbamate;hydrochloride |
InChI |
InChI=1S/C13H20N2O3.ClH/c14-12(9-16)7-4-8-15-13(17)18-10-11-5-2-1-3-6-11;/h1-3,5-6,12,16H,4,7-10,14H2,(H,15,17);1H/t12-;/m1./s1 |
Clé InChI |
ASNMAZMZTUECLF-UTONKHPSSA-N |
SMILES isomérique |
C1=CC=C(C=C1)COC(=O)NCCC[C@H](CO)N.Cl |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)NCCCC(CO)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-Fluoro-4'-formyl-[1,1'-biphenyl]-3-carboxamide](/img/structure/B12074472.png)
![Methyl 2-[4-(3-chloro-5-fluorophenyl)phenyl]acetate](/img/structure/B12074478.png)
![N6-([6-Aminohexyl]carbamoylmethyl)adenosine 5'-triphosphate lithium salt](/img/structure/B12074493.png)





![3-[(Prop-2-ynyloxy)carbonyl]pyridinium-1-olate](/img/structure/B12074534.png)

